(2S,3R,4S,5R)-3-(acetyloxy)-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl acetate
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Overview
Description
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate is a complex organic compound characterized by its unique structure, which includes acetyloxy and nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxan ring: This can be achieved through a cyclization reaction involving appropriate diols and acetylating agents.
Introduction of the acetyloxy groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the nitrophenoxy group: This step involves a nucleophilic substitution reaction where a nitrophenol derivative reacts with an appropriate leaving group on the oxan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of compounds with new functional groups replacing the acetyloxy groups.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways.
Medicine
The compound’s potential therapeutic properties are being explored, particularly its ability to modulate biological targets. It may serve as a lead compound in the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate involves its interaction with specific molecular targets. The acetyloxy and nitrophenoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5S,6R)-3-acetyloxy-2-(acetyloxymethyl)-5-hexanoyloxy-6-(2,3,4-trihydroxybutoxy)oxan-4-yl] tetradecanoate
- (2S,4S,5R,6R)-5-Acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Uniqueness
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both acetyloxy and nitrophenoxy groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H17NO9 |
---|---|
Molecular Weight |
355.30 g/mol |
IUPAC Name |
[3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate |
InChI |
InChI=1S/C15H17NO9/c1-8(17)23-13-11(19)7-22-15(14(13)24-9(2)18)25-12-6-4-3-5-10(12)16(20)21/h3-6,11,13-15,19H,7H2,1-2H3 |
InChI Key |
OPXWOTRGXPBRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
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